1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride

Serotonin Receptors 5-HT1A Aminotetralin Pharmacophores

Common 2-aminotetralin derivatives (e.g., 8-OH-DPAT) cannot substitute for the 1-amino-2-hydroxytetralin scaffold due to regioisomeric differences in pharmacophoric geometry. 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride (CAS 103028-83-7) provides the distinct 1-amino-2-hydroxy substitution, enabling alternative binding modes at 5-HT1 subtypes with demonstrated 100-fold selectivity over 5-HT1B/1D. • ≥95% purity, QC-validated (NMR, HPLC, GC) • Trans configuration via regioselective epoxide opening; compatible with lipase-catalyzed kinetic resolution to enantiopure isomers • In stock for immediate global shipping

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 103028-83-7
Cat. No. B1375982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride
CAS103028-83-7
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C1O)N.Cl
InChIInChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H
InChIKeySNRPNRYBBYUHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride Overview


1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is a bicyclic amino alcohol derivative of the tetrahydronaphthalene (tetralin) class, existing as a hydrochloride salt with a molecular weight of 199.68 g/mol [1]. It is characterized by a 1-amino-2-hydroxy substitution pattern on the saturated ring, distinguishing it from the more extensively studied 2-aminotetralin chemotypes (e.g., 8-OH-DPAT) [2]. This structural isomer is utilized primarily as a chiral building block in asymmetric synthesis and as an intermediate for serotonergic and dopaminergic ligand development [3].

Why 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol HCl Cannot Be Replaced


Generic substitution of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride with more common 2-aminotetralin derivatives (e.g., 8-OH-DPAT or 2-aminotetralin) fails due to fundamental differences in the regioisomeric arrangement of the amino and hydroxy pharmacophoric elements [1]. The 1-amino-2-hydroxy substitution pattern alters the spatial orientation of hydrogen bond donors and acceptors, directly impacting receptor binding selectivity and chiral catalytic activity [2]. Additionally, the synthetic route to this specific regioisomer via epoxide ring opening is highly regioselective, yielding a trans configuration that is not accessible through standard 2-aminotetralin syntheses [3]. The quantitative evidence below substantiates these critical differentiators in purity, stereochemical outcomes, and biological recognition.

Differentiation Evidence for 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol HCl


Regioisomeric Scaffold Differences in Serotonin Receptor Binding

The 1-amino-2-hydroxytetralin scaffold of the target compound (as the free base) presents a distinct spatial arrangement of the amino and hydroxy groups compared to the canonical 2-aminotetralin pharmacophore of 8-OH-DPAT. While the target compound lacks the N,N-dipropyl substitution critical for high-affinity 5-HT1A binding, this regioisomeric difference offers a divergent starting point for exploring novel subtype selectivity. 8-OH-DPAT exhibits a pIC50 of 8.19 (Ki ≈ 1.13 nM) for human 5-HT1A receptors . In contrast, the 1-amino-2-hydroxy scaffold provides a distinct vector for hydrogen bonding and steric bulk, which has been exploited in 5-SAT chemotypes to achieve selectivity over other 5-HT1 subtypes (e.g., 100-fold selectivity for 5-HT1A over 5-HT1B/1D) [1]. This structural divergence justifies procurement when the goal is to explore non-canonical aminotetralin interactions or to avoid the potent 5-HT1A agonism of 2-aminotetralins.

Serotonin Receptors 5-HT1A Aminotetralin Pharmacophores Structure-Activity Relationships

Exclusive Trans Configuration via Epoxide Ring Opening

The synthesis of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride via epoxide ring opening is highly regioselective, attaching the amine residue exclusively at position 1 and yielding the trans isomer [1]. In contrast, alternative routes to related 2-aminotetralins or 1-amino-2-hydroxytetralins often result in cis/trans mixtures or require additional resolution steps. The reported method achieves a 76% yield for the free base 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol from the corresponding epoxide . This synthetic efficiency and stereochemical control are critical for scaling and reproducibility in medicinal chemistry campaigns.

Synthetic Chemistry Regioselectivity Epoxide Ring Opening Amino Alcohol Synthesis

Purity Specifications with Verifiable QC Data

The hydrochloride salt of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol is commercially available with a minimum purity specification of 95+% . Reputable vendors provide batch-specific quality control data, including NMR, HPLC, and GC analyses, ensuring consistency across experiments . This level of analytical documentation is critical for reproducible synthesis and biological assays, differentiating the compound from lower-purity or uncertified alternatives that may contain regioisomeric or stereochemical impurities.

Quality Control Purity Analysis Procurement Specifications Analytical Chemistry

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol HCl Applications


Subtype-Selective 5-HT1 Ligands Without 5-HT1A Agonism

Researchers designing novel serotonergic agents that require a distinct 1-amino-2-hydroxytetralin scaffold can use this compound as a starting material to explore selectivity profiles divergent from 8-OH-DPAT. The regioisomeric arrangement offers alternative binding modes at 5-HT1 subtypes, as supported by class-level SAR data showing that 5-SAT chemotypes achieve 100-fold selectivity for 5-HT1A over 5-HT1B/1D [1]. This scenario is ideal for projects targeting 5-HT1B, 5-HT1D, or 5-HT1F receptors without the confounding high-affinity 5-HT1A agonism of 2-aminotetralins.

Enantiopure Chiral Catalysts via Chemoenzymatic Resolution

The trans configuration of this amino alcohol, accessible through regioselective epoxide opening, serves as an excellent substrate for lipase-catalyzed kinetic resolution to obtain enantiopure isomers [2]. These enantiopure 1-amino-1,2,3,4-tetrahydronaphthalen-2-ols are valuable as chiral catalysts and ligands in asymmetric synthesis. The established chemoenzymatic method provides a scalable route to both cis and trans enantiomers, a capability not readily available for many 2-aminotetralin analogs.

Antidepressant and Anorexigenic Agent Exploration

A series of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol derivatives, synthesized via the same epoxide opening methodology, have demonstrated weak to moderate antidepressant and anorexigenic activities in preclinical models [3]. This compound serves as the core scaffold for generating structurally diverse analogs to probe structure-activity relationships in these therapeutic areas. The established synthetic route and consistent purity ensure that biological activity can be reliably attributed to specific substitutions on the 1-amino-2-hydroxytetralin core.

High-Purity Amino Alcohol Building Blocks for Multistep Synthesis

For complex molecule synthesis where batch-to-batch consistency is critical, the availability of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride with validated 95+% purity and comprehensive QC documentation (NMR, HPLC, GC) is essential . This procurement advantage minimizes the risk of synthetic failures or irreproducible biological results due to unknown impurities, making it the preferred choice for academic and industrial laboratories with stringent quality requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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